molecular formula C19H23NO4S B6094308 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine

Cat. No.: B6094308
M. Wt: 361.5 g/mol
InChI Key: UFPANNSXUNNWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine, also known as DMPP, is a chemical compound that has garnered significant attention in scientific research for its potential pharmaceutical applications. DMPP belongs to the class of pyrrolidine compounds, which are widely used as building blocks for the synthesis of various biologically active molecules. DMPP has been shown to exhibit several unique properties that make it an attractive candidate for drug development.

Mechanism of Action

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine exerts its pharmacological effects by binding to the active site of the target enzyme, thereby inhibiting its activity. The binding of this compound to the enzyme is mediated by several non-covalent interactions, such as hydrogen bonding and van der Waals interactions. The inhibition of these enzymes by this compound has been shown to result in increased levels of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of cognitive and motor functions.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and to reduce motor deficits in animal models of Parkinson's disease. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities with high purity. It has also been shown to exhibit strong inhibitory activity against several enzymes, making it a useful tool for studying enzyme function and regulation. However, this compound also has some limitations. Its inhibitory activity is not selective, and it can inhibit multiple enzymes simultaneously, making it difficult to attribute specific effects to a single enzyme. Additionally, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of this compound's effects on other enzymes and physiological processes, such as inflammation and oxidative stress. Additionally, the development of more selective this compound analogs could help to overcome some of the limitations of the compound and improve its therapeutic potential.

Synthesis Methods

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzene with p-toluenesulfonyl chloride to form an intermediate compound. This intermediate compound is then reacted with 2-methylphenylmagnesium bromide to yield the final product, this compound. The synthesis of this compound requires careful control of reaction conditions and purification steps to obtain a high yield and purity.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit strong inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-2-(2-methylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-14-7-4-5-8-16(14)17-9-6-12-20(17)25(21,22)19-13-15(23-2)10-11-18(19)24-3/h4-5,7-8,10-11,13,17H,6,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPANNSXUNNWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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